molecular formula C27H29N5O4S B11636901 2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide

2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide

Cat. No.: B11636901
M. Wt: 519.6 g/mol
InChI Key: MHAIPQPSBVBXBW-UHFFFAOYSA-N
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Description

2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, a tert-butylsulfamoyl group, and a phenoxyacetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide typically involves multiple steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Tert-butylsulfamoyl Group: This step involves the sulfonation of the phthalazine core using tert-butylamine and a sulfonating agent such as chlorosulfonic acid.

    Attachment of the Phenoxyacetamide Moiety: The final step includes the nucleophilic substitution reaction where the phenoxyacetamide group is introduced using phenoxyacetic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylsulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide has several applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide involves its interaction with specific molecular targets. The phthalazine core may interact with enzymes or receptors, while the tert-butylsulfamoyl group could enhance binding affinity or specificity. The phenoxyacetamide moiety might contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide
  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, 2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structural complexity also makes it a valuable molecule for synthetic and medicinal chemistry research.

Properties

Molecular Formula

C27H29N5O4S

Molecular Weight

519.6 g/mol

IUPAC Name

2-[4-[[4-[3-(tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]phenoxy]acetamide

InChI

InChI=1S/C27H29N5O4S/c1-17-9-10-18(15-23(17)37(34,35)32-27(2,3)4)25-21-7-5-6-8-22(21)26(31-30-25)29-19-11-13-20(14-12-19)36-16-24(28)33/h5-15,32H,16H2,1-4H3,(H2,28,33)(H,29,31)

InChI Key

MHAIPQPSBVBXBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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